molecular formula C6H3F3O3 B2412161 2-(Trifluoromethyl)furan-3-carboxylic acid CAS No. 536718-30-6

2-(Trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B2412161
CAS No.: 536718-30-6
M. Wt: 180.082
InChI Key: HYIKIZXFYAKIPK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H3F3O3 and a molecular weight of 180.08 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with a carboxylic acid group. It is a valuable chemical in various fields due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)furan-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring followed by carboxylation. One common method includes the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The resulting intermediate can then be oxidized to introduce the carboxylic acid group . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

2-(Trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium in coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)furan-3-carboxylic acid and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, allowing them to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(Trifluoromethyl)furan-3-carboxylic acid can be compared with other trifluoromethyl-substituted heterocycles, such as:

    2-(Trifluoromethyl)thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring, offering different electronic properties.

    2-(Trifluoromethyl)benzene-3-carboxylic acid: Benzene ring provides different reactivity and stability profiles.

The uniqueness of this compound lies in its combination of the furan ring’s aromaticity and the electron-withdrawing trifluoromethyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKIZXFYAKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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